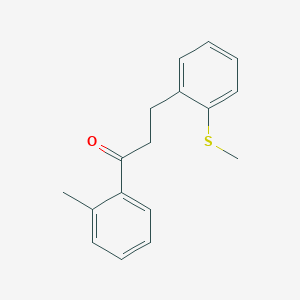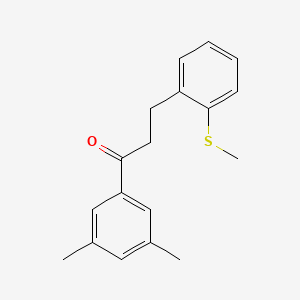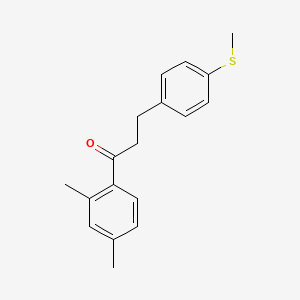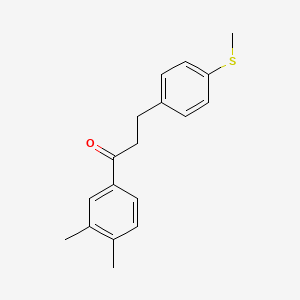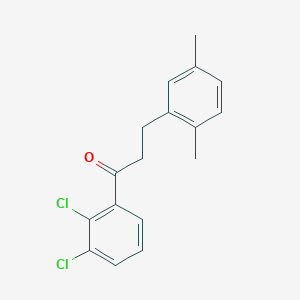
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is a heterocyclic organic compound . It has a molecular weight of 307.21 . The IUPAC name for this compound is 1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular formula of 2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is C17H16Cl2O . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 .Physical And Chemical Properties Analysis
The boiling point of 2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone is 430.3ºC at 760 mmHg . The compound has a density of 1.206g/cm³ .Scientific Research Applications
Structural Analysis and Molecular Interactions
- A study explored the structural characteristics of a similar compound, 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, highlighting the molecular interactions and planarity in the crystal structure, which could be relevant for understanding the chemical behavior of 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (Bappalige, Narayana, Upadyaya, & Brinda, 2009).
Material Science and Polymer Chemistry
- New organic semiconducting polymers containing 3,6-Dimethyl(thieno[3,2-b]thiophene, a core unit structurally similar to 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone, were synthesized and analyzed for their potential in organic thin-film transistors, suggesting applications in electronics (Kong, Jung, Cho, Kang, Park, Cho, & Shim, 2009).
Reactions with Alkenals
- Research on the reaction of m-diphenols with 2-alkenals, including compounds like 2,5-dimethylresorcinol which is structurally related to the compound , demonstrated their scavenging ability, relevant for understanding chemical interactions and potential applications in chemical synthesis (Hidalgo & Zamora, 2014).
Molecular Structure and Hydrogen Bonding
- The molecular structure of (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one was analyzed, demonstrating the significance of hydrogen bonding in crystal packing, which can be pertinent to understanding similar structures like 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (Jasinski, Butcher, Mayekar, Narayana, & Yathirajan, 2007).
Photoreduction Reactions
- A study on chloro-substituted benzophenone derivatives examined their triplet reactivity and photoreduction reactions, providing insights into the photochemical properties that could be relevant for 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (Li, Xue, Cheng, Du, & Phillips, 2012).
Synthesis of Polyesters and Polymers
- The synthesis of thermosetting poly(phenylene ether) containing allyl groups, including 2,6-dimethylphenol as a component, suggests potential applications in creating durable materials and could provide insights for compounds like 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-6-7-12(2)13(10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGQMGWHFVNXAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644755 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898753-96-3 |
Source


|
| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





